5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
CAS No.: 870689-06-8
Cat. No.: VC11672426
Molecular Formula: C12H13BrN2
Molecular Weight: 265.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870689-06-8 |
|---|---|
| Molecular Formula | C12H13BrN2 |
| Molecular Weight | 265.15 g/mol |
| IUPAC Name | 5-bromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine |
| Standard InChI | InChI=1S/C12H13BrN2/c1-8-6-12(14-7-11(8)13)15-9(2)4-5-10(15)3/h4-7H,1-3H3 |
| Standard InChI Key | ANGSKLSOBDQMPI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=NC=C(C(=C2)C)Br)C |
| Canonical SMILES | CC1=CC=C(N1C2=NC=C(C(=C2)C)Br)C |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s structure consists of a pyridine ring substituted at positions 2, 4, and 5. The 2-position hosts a 2,5-dimethylpyrrole moiety, while the 4- and 5-positions are occupied by methyl and bromine groups, respectively. This arrangement creates a sterically crowded environment that influences its chemical behavior. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.15 g/mol |
| CAS Number | 870689-06-8 |
| Density | Not explicitly reported |
| Boiling Point | Not explicitly reported |
The bromine atom at position 5 enhances electrophilic substitution reactivity, while the methyl groups at positions 2 and 4 contribute to steric hindrance, potentially directing reactions to specific sites.
Synthetic Routes and Methodologies
While no explicit synthesis for this compound is detailed in the provided sources, analogous pathways from pyridine chemistry offer plausible routes. A patent describing the preparation of 5-bromo-2-methylpyridine (CN101560183B) provides a foundational framework. Adapting this methodology, a potential synthesis could involve:
Condensation and Cyclization
Diethyl malonate could react with a base to form a salt, followed by condensation with a halogenated pyridine precursor. For instance, 5-nitro-2-chloropyridine might undergo nucleophilic aromatic substitution with a pyrrole-containing nucleophile. Subsequent decarboxylation under acidic conditions would yield a substituted pyridine intermediate .
Hydrogenation and Functionalization
Hydrogenation of nitro groups using a Pd/C catalyst, as demonstrated in the patent , could reduce nitro substituents to amines. The amine intermediate might then undergo diazotization and bromination, leveraging sodium nitrite and hydrobromic acid to introduce the bromine atom.
Applications in Pharmaceutical and Materials Science
Drug Discovery
The compound’s structure suggests potential as a kinase inhibitor or receptor modulator. The bromine atom serves as a handle for further functionalization via Suzuki-Miyaura cross-coupling, enabling diversification into targeted drug candidates. Additionally, the pyrrole ring’s electron-rich nature may facilitate π-π stacking interactions with biological targets.
Organic Electronics
In materials science, the conjugated system of the pyridine-pyrrole framework could exhibit tunable electronic properties. Such compounds are explored as components in organic light-emitting diodes (OLEDs) or semiconductors, where heteroatoms enhance charge transport.
Spectroscopic Characterization
Analytical data for this compound includes nuclear magnetic resonance (NMR) and mass spectrometry (MS):
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NMR: Expected signals include a singlet for the methyl groups ( ppm), aromatic protons from the pyridine ( ppm), and pyrrole protons ( ppm). A patent for a related compound reports similar patterns, such as ppm for a methyl group adjacent to pyridine .
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Mass Spectrometry: The molecular ion peak at confirms the molecular weight, with fragmentation patterns indicative of bromine loss () and pyrrole ring cleavage.
Future Directions
Further research should focus on:
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Synthetic Optimization: Improving yields and reducing step counts via cascade reactions or flow chemistry.
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Biological Screening: Evaluating anticancer, antimicrobial, or anti-inflammatory activity in vitro.
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Materials Characterization: Measuring charge carrier mobility in thin-film devices.
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